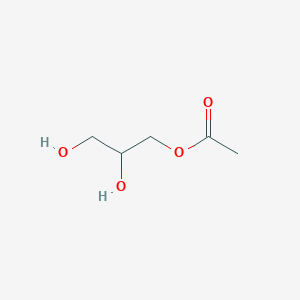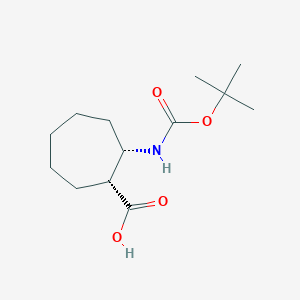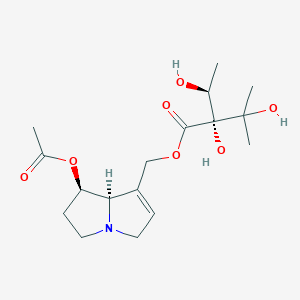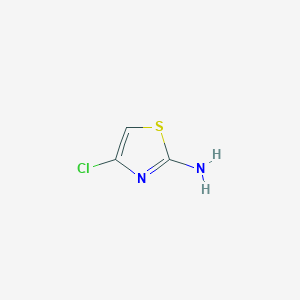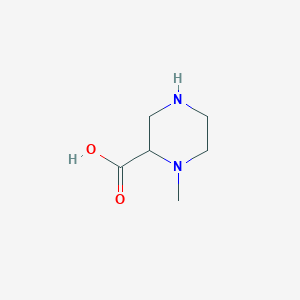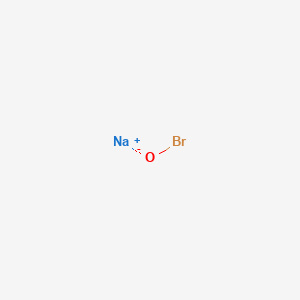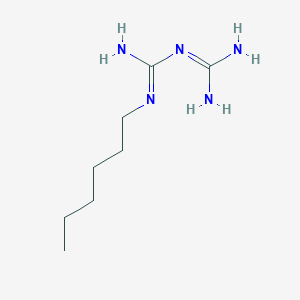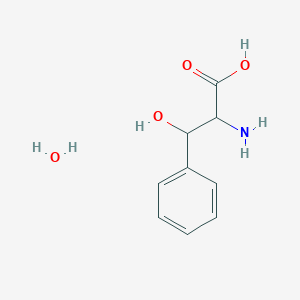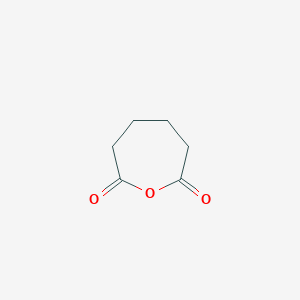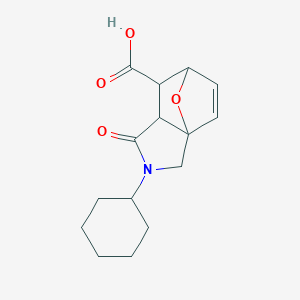
2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structurally related compounds involves the reaction of 5-arylfurfurilamines with maleic anhydride, leading to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids. These acids exist in a dynamic equilibrium with their open-form N-furfurylmaleinamides. Esterification of these tautomeric mixtures yields unexpected cleavage products, demonstrating the complex reactivity of the epoxy bridge within the cyclic form of these compounds (Nadirova et al., 2019).
Molecular Structure Analysis
The molecular structure is highlighted by a cis-fused bicyclic system, containing a 2-pyrrolidinone ring and a cyclohexane ring. The carboxylate substituent exhibits an equatorial position, contributing to the molecule's stereochemistry and defining its 3D conformation. This structure was confirmed through X-ray structural analysis, illustrating the precise geometrical arrangement of its atoms and functional groups (Toze et al., 2013).
Chemical Reactions and Properties
The compound's chemical reactivity is underscored by its involvement in esterification and nucleophilic cleavage reactions, reflecting its potential as a versatile intermediate in organic synthesis. These reactions not only underscore the compound's chemical versatility but also its potential in synthesizing various derivative molecules with significant biological activity (Miyamoto et al., 1987).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are pivotal for understanding the compound's behavior in different environments and its suitability for various applications. The crystal structures of related compounds reveal significant insights into their supramolecular assembly, which is critical for designing materials with specific physical properties (Kălmăn et al., 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, provide a comprehensive understanding of the compound's behavior in chemical reactions. For instance, its reactivity in epoxidation reactions and the facial selectivity observed underscore the influence of its structural features on its chemical behavior, shedding light on its reactivity patterns (Freccero et al., 2000).
科学的研究の応用
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation can lead to various products with different functional groups, such as 7-oxabicyclo[4.1.0]heptane and cyclohexanone, which are crucial intermediates in the chemical industry. Controllable oxidation reactions for cyclohexene that selectively afford targeted products are synthetically valuable, highlighting the importance of research in catalytic and selective oxidation processes (Cao et al., 2018).
Indole Synthesis
The synthesis of indole derivatives, which share structural similarities with the isoindole part of the compound , is a significant area of research. Various strategies for indole synthesis have been developed, focusing on different bond formations within the indole ring. These methods are essential for constructing complex molecules with potential biological activities (Taber & Tirunahari, 2011).
Biological Activity of Carboxylic Acids
Carboxylic acids, as part of the compound's structure, are known to possess biological activity. Studies comparing structural differences of selected carboxylic acids reveal their impact on antioxidant, antimicrobial, and cytotoxic activities. These findings suggest that the carboxylic acid moiety in complex molecules can significantly influence their bioactivity, offering a pathway to discovering new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
The inhibition effects of carboxylic acids on microbial biocatalysts highlight their potency and potential application in regulating microbial growth. Understanding these mechanisms can aid in metabolic engineering to increase microbial robustness, relevant for industrial applications where carboxylic acids are produced or used (Jarboe et al., 2013).
特性
IUPAC Name |
3-cyclohexyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-13-12-11(14(18)19)10-6-7-15(12,20-10)8-16(13)9-4-2-1-3-5-9/h6-7,9-12H,1-5,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOCVRCDRWCALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

